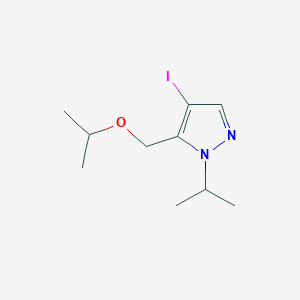![molecular formula C17H22ClN3O B2638154 N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411270-96-5](/img/structure/B2638154.png)
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide, also known as BDPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BDPAC belongs to the class of pyrazole compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide exerts its biological activities through the modulation of various signaling pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to interact with ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to decrease the expression of various pain-related genes in the nervous system, leading to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to exhibit potent biological activities at relatively low concentrations. However, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide. One area of interest is the development of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide analogs with improved biological activity and lower toxicity. Another area of interest is the exploration of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide's potential as an anticancer agent, as preliminary studies have shown promising results. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its potential applications in the treatment of various diseases.
In conclusion, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide is a promising compound that has shown potential in the field of medicine. Its synthesis method is relatively straightforward, and it exhibits potent biological activities. While there are some limitations to its use, further research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its analogs may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide involves the reaction of 1-benzyl-3,5-diethylpyrazole-4-carbaldehyde with 2-chloroacetamide in the presence of a base catalyst. The reaction yields N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-[(1-benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-3-15-14(11-19-17(22)10-18)16(4-2)21(20-15)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRASKHIXCLCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

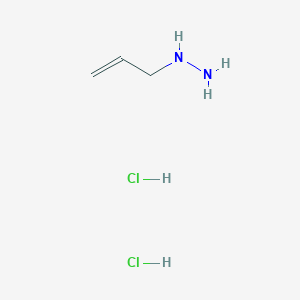
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2638075.png)

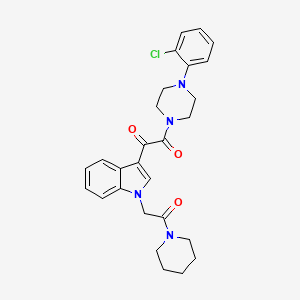
![N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2638080.png)
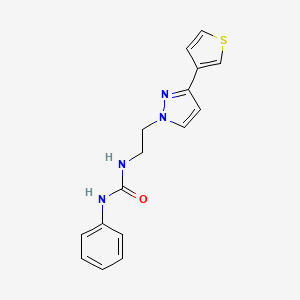
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)
![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
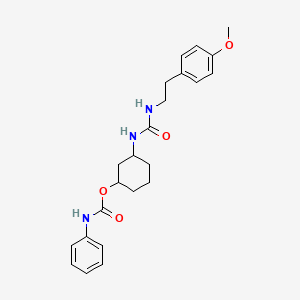
![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)

